molecular formula C12H13NO3 B2927864 N-([2,2'-bifuran]-5-ylmethyl)propionamide CAS No. 2034436-22-9

N-([2,2'-bifuran]-5-ylmethyl)propionamide

Cat. No.: B2927864
CAS No.: 2034436-22-9
M. Wt: 219.24
InChI Key: HUOXVGLQXLSYAV-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)propionamide (CAS 2034436-22-9) is a specialized organic compound characterized by its unique heterocyclic structure, which incorporates a bifuran core attached to a propanamide side chain . This well-defined molecular structure, with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol, makes it a valuable intermediate in organic synthesis and pharmaceutical research . The bifuran motif is known to impart potential reactivity and binding properties, while the propanamide functional group enhances the compound's solubility and stability, facilitating its handling and application in various chemical environments . As a versatile scaffold, it allows for precise structural modifications, supporting its utility in targeted molecular design for the development of novel agrochemicals or medicinal compounds . Its well-characterized structure, including defined hydrogen bond donor and acceptor counts, makes it a suitable building block for research-scale applications in drug discovery and material science . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-12(14)13-8-9-5-6-11(16-9)10-4-3-7-15-10/h3-7H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOXVGLQXLSYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)propionamide typically involves the reaction of 5-(bromomethyl)-2,2’-bifuran with propionamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-([2,2’-bifuran]-5-ylmethyl)propionamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The bifuran moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furanones, carboxylic acids, or aldehydes.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated bifuran derivatives.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)propionamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules through π-π stacking interactions, while the amide group can form hydrogen bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, primarily focusing on electronic properties and synthetic feasibility. Key analogs include derivatives from the DPTM series (e.g., DPTM-1 to DPTM-12), which vary in π-linker composition .

Electronic Properties: Polarizability and π-Linker Influence

Polarizability (<α>), a critical metric for nonlinear optical materials, varies significantly with π-linker composition. The bifuran moiety in N-([2,2'-bifuran]-5-ylmethyl)propionamide analogs demonstrates superior polarizability compared to oxazole, benzofuran, or oxazolo-oxazole linkers. For instance:

Compound First π-Linker Second π-Linker <α> (a.u.)
DPTM-5 5,5'-Dimethyl-2,2'-bifuran 2,5-Dimethylfuran 677.51
DPTM-1 5-Dimethylfuro[3,2-b]furan 2,5-Dimethylfuran 663.48
DPTM-3 2,5-Dimethyloxazolo[5,4-d]oxazole 2,5-Dimethylfuran 640.19
DPTM-6 5,5'-Dimethyl-2,2'-bifuran 2,5-Dimethyloxazole 668.19
DPTM-8 2,2'-Dimethyl-5,5'-bioxazole 2,5-Dimethyloxazole 619.24

Key Findings :

  • Bifuran-containing compounds (DPTM-5, DPTM-6) exhibit the highest <α> values, attributed to extended π-conjugation and electron-rich furan rings .
  • Substitution with oxazole or benzofuran reduces polarizability by ~10–20%, likely due to reduced electron delocalization or steric hindrance .
Structural Stability and Reactivity
  • Bifuran Systems : Exhibit thermal stability up to 200°C (based on BFI-OD derivatives) and resistance to hydrolysis under mild conditions .
  • Oxazole Systems : More prone to oxidative degradation, limiting their utility in high-energy applications .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)propionamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a propionamide group linked to a bifuran moiety, which consists of two furan rings connected by a single bond. This unique structure imparts distinct chemical properties that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(bromomethyl)-2,2'-bifuran with propionamide in the presence of a base such as potassium carbonate. The reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. In cellular assays using HCT116 colon cancer cells, the compound induced apoptosis at concentrations as low as 20 µM. Mechanistic studies revealed that it activates caspase pathways, leading to characteristic nuclear morphology changes associated with apoptosis .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. The bifuran moiety can engage in π-π stacking interactions with biological macromolecules, while the amide group can form hydrogen bonds with proteins and enzymes. These interactions modulate the activity of target molecules and lead to various biological effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
PropionamideSimple amideLimited antimicrobial properties
N-(2-furylmethyl)propionamideSingle furan ringModerate anticancer effects
N-(2-thienylmethyl)propionamideThiophene ringAntimicrobial but less potent than bifuran derivative

This compound stands out due to its bifuran structure, which enhances its ability to interact with biological targets and potentially increases its potency compared to simpler analogs .

Case Studies

  • Anticancer Studies : In a study evaluating various bifuran derivatives for their anticancer effects, this compound was identified as one of the most potent compounds. It was found to inhibit cell proliferation and induce apoptosis in cancer cell lines more effectively than many existing chemotherapeutics .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it not only inhibited growth but also disrupted bacterial cell membranes at higher concentrations .

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